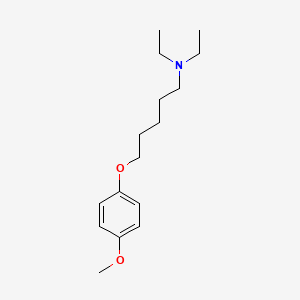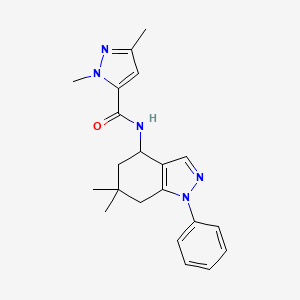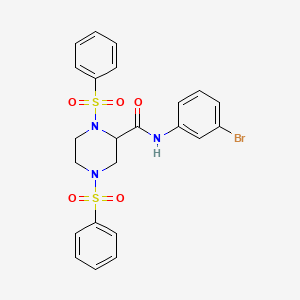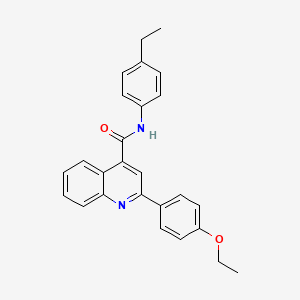![molecular formula C18H26ClN3O5S B4948309 2-chloro-N-[3-(4-morpholinyl)propyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4948309.png)
2-chloro-N-[3-(4-morpholinyl)propyl]-5-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[3-(4-morpholinyl)propyl]-5-(4-morpholinylsulfonyl)benzamide, also known as SB-431542, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of transforming growth factor beta (TGF-β) type I receptor (ALK5), which plays a critical role in the regulation of various cellular processes such as proliferation, differentiation, and apoptosis.
Mecanismo De Acción
2-chloro-N-[3-(4-morpholinyl)propyl]-5-(4-morpholinylsulfonyl)benzamide specifically inhibits the kinase activity of ALK5, which is a type I receptor for TGF-β. TGF-β binds to the type II receptor, which then recruits and phosphorylates the type I receptor. The phosphorylated type I receptor then activates downstream signaling pathways, including the Smad pathway. This compound prevents the phosphorylation of ALK5, thereby blocking TGF-β signaling and downstream Smad activation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit TGF-β-induced EMT in cancer cells, which is characterized by the loss of epithelial markers and the acquisition of mesenchymal markers. It has also been shown to inhibit TGF-β-induced fibrosis in various organs such as the liver and kidney. In addition, this compound has been shown to promote the differentiation of mesenchymal stem cells into osteoblasts and chondrocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-chloro-N-[3-(4-morpholinyl)propyl]-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its specificity for ALK5, which allows for the selective inhibition of TGF-β signaling. However, it is important to note that this compound may have off-target effects on other kinases. In addition, the use of this compound in in vivo experiments may be limited by its poor solubility and bioavailability.
Direcciones Futuras
There are several future directions for the use of 2-chloro-N-[3-(4-morpholinyl)propyl]-5-(4-morpholinylsulfonyl)benzamide in scientific research. One area of interest is the role of TGF-β signaling in cancer immunotherapy. TGF-β has been shown to suppress the immune system, and the inhibition of TGF-β signaling with this compound may enhance the efficacy of cancer immunotherapy. Another area of interest is the use of this compound in tissue engineering and regenerative medicine. This compound has been shown to promote the differentiation of stem cells into specific cell types, and its use in combination with other small molecules may enhance tissue regeneration.
Métodos De Síntesis
2-chloro-N-[3-(4-morpholinyl)propyl]-5-(4-morpholinylsulfonyl)benzamide was first synthesized by Smith et al. in 2000. The synthesis method involves the reaction of 5-(4-morpholinylsulfonyl)isatoic anhydride with 3-(4-morpholinyl)propylamine in the presence of thionyl chloride and 2-chloro-4-nitrobenzoyl chloride. The resulting product is then reduced with palladium on carbon to yield this compound.
Aplicaciones Científicas De Investigación
2-chloro-N-[3-(4-morpholinyl)propyl]-5-(4-morpholinylsulfonyl)benzamide has been extensively used in scientific research to investigate the role of TGF-β signaling in various cellular processes. It has been shown to inhibit TGF-β-induced epithelial-mesenchymal transition (EMT) in cancer cells, which is a critical step in cancer metastasis. This compound has also been used to study the role of TGF-β signaling in the regulation of stem cell differentiation, wound healing, and fibrosis.
Propiedades
IUPAC Name |
2-chloro-N-(3-morpholin-4-ylpropyl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O5S/c19-17-3-2-15(28(24,25)22-8-12-27-13-9-22)14-16(17)18(23)20-4-1-5-21-6-10-26-11-7-21/h2-3,14H,1,4-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQVAYRIUPAOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4948227.png)
![N-[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4948237.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4948242.png)
![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4948249.png)
![2-amino-5-[(5-iodo-2-furyl)methylene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4948257.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine](/img/structure/B4948261.png)




![(3-isoxazolylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4948291.png)
![3-{[(3-chlorobenzyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B4948297.png)


